molecular formula C15H10N2O2 B1598151 2-phenylquinoxaline-5-carboxylic Acid CAS No. 904813-44-1

2-phenylquinoxaline-5-carboxylic Acid

Cat. No. B1598151
CAS RN: 904813-44-1
M. Wt: 250.25 g/mol
InChI Key: SOSPLSWNVQCOCL-UHFFFAOYSA-N
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Description

2-phenylquinoxaline-5-carboxylic acid is an organic compound with the chemical formula C15H10N2O2. It has a molecular weight of 250.25 g/mol .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation, nitration, diazotization, alkylation, addition, and cyclization . Another approach involves the synthesis of quinoxaline derivatives via intramolecular cyclization of N-substituted aromatic O-diamines .


Molecular Structure Analysis

The molecular formula of 2-phenylquinoxaline-5-carboxylic acid is C15H10N2O2 . The structure consists of a quinoxaline core with a phenyl group at the 2-position and a carboxylic acid group at the 5-position .


Chemical Reactions Analysis

Quinoxalines can undergo a variety of reactions. For example, they can undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . They can also participate in various synthetic strategies for the construction of quinoxaline macrocycles .

Scientific Research Applications

Antimicrobial Applications

2-phenylquinoxaline-5-carboxylic Acid: and its derivatives have shown significant promise as antimicrobial agents. They exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. The structural moiety of quinoxaline is particularly effective in combating infectious diseases, which is crucial in the context of emerging drug-resistant strains .

Cancer Therapeutics

Quinoxaline derivatives are being explored for their potential use in cancer treatment. They can be designed to target specific cancerous cells, minimizing damage to healthy cells. The cytotoxic properties of certain quinoxaline compounds have been demonstrated to be effective against various cancer cell lines, offering a pathway for the development of new oncology drugs .

Antiviral Agents

In the wake of global health crises like the COVID-19 pandemic, quinoxaline derivatives have gained attention for their antiviral capabilities. They can be synthesized using green chemistry approaches, making them not only effective but also environmentally friendly and cost-effective antiviral agents .

Agricultural Chemistry

Quinoxaline compounds have applications in agricultural chemistry as well. They can be used to treat plant viruses, offering a method to protect crops from viral infections and improve agricultural yield. This application is particularly relevant for ensuring food security in the face of climate change and increasing global population .

Neurological Disorders

Research has indicated that quinoxaline derivatives may have therapeutic benefits for treating neurological disorders such as schizophrenia. By interacting with neurotransmitter receptors, these compounds can potentially modulate neural activity and provide relief from symptoms associated with these conditions .

Green Chemistry Synthesis

The synthesis of quinoxaline derivatives aligns with the principles of green chemistry. Researchers have developed methods to synthesize these compounds in a manner that reduces waste, uses less hazardous chemical syntheses, and is more energy-efficient. This approach not only benefits the environment but also reduces the cost of drug development .

Mechanism of Action

While the specific mechanism of action for 2-phenylquinoxaline-5-carboxylic acid is not mentioned in the search results, quinoxaline derivatives are known to exhibit a wide range of biological activities. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

properties

IUPAC Name

2-phenylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)16-9-13(17-12)10-5-2-1-3-6-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSPLSWNVQCOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378021
Record name 2-phenylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylquinoxaline-5-carboxylic Acid

CAS RN

904813-44-1
Record name 2-Phenyl-5-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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